molecular formula C15H12N2O3 B8447616 2-Phenylaminobenzoxazol-6-acetic acid

2-Phenylaminobenzoxazol-6-acetic acid

Cat. No.: B8447616
M. Wt: 268.27 g/mol
InChI Key: XRUCYUUUIYTUPY-UHFFFAOYSA-N
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Description

2-Phenylaminobenzoxazol-6-acetic acid is a synthetic benzoxazole derivative, a class of heterocyclic compounds recognized for their diverse pharmacological profiles and significant potential in medicinal chemistry research . The benzoxazole core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets . This compound is of particular interest in antibacterial research. Benzoxazole derivatives have demonstrated potent activity against a range of gram-positive and gram-negative bacteria, with some studies linking their mechanism to the inhibition of the bacterial enzyme DNA gyrase, a validated target for antibiotics . Furthermore, the structural features of this compound make it a valuable candidate for exploration in other research areas, including anticancer studies, given the established cytotoxic properties of analogous 2-substituted benzoxazoles . Research Applications: • Antimicrobial Agent Development • Anticancer and Cytotoxic Mechanism Studies • Structure-Activity Relationship (SAR) Investigations • Enzyme Inhibition Studies (e.g., DNA Gyrase) This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(2-anilino-1,3-benzoxazol-6-yl)acetic acid

InChI

InChI=1S/C15H12N2O3/c18-14(19)9-10-6-7-12-13(8-10)20-15(17-12)16-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

XRUCYUUUIYTUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(O2)C=C(C=C3)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-phenylaminobenzoxazol-6-acetic acid and analogous compounds:

Compound Name Core Structure Substituents Functional Groups Molecular Weight
This compound Benzoxazole Phenylamino (C2), acetic acid (C6) Carboxylic acid, amine Not provided
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid Imidazothiazole Phenyl (C6), acetic acid (C3) Carboxylic acid Not provided
2-Methylbenzo[d]oxazol-6-amine Benzoxazole Methyl (C2), amine (C6) Amine 148.16
2-Phenylbenzimidazole-5-sulfonic acid Benzimidazole Phenyl (C2), sulfonic acid (C5) Sulfonic acid 274.3
2-Methyl-6-phenylbenzothiazole Benzothiazole Methyl (C2), phenyl (C6) None 225.31

Key Observations:

  • Heterocyclic Core Differences :
    • Benzoxazole (oxygen-containing) vs. benzothiazole (sulfur-containing) vs. benzimidazole (two nitrogen atoms). These differences influence electronic properties; benzoxazoles exhibit moderate electron-withdrawing effects compared to benzothiazoles .
    • Imidazothiazole () combines imidazole and thiazole rings, offering distinct π-conjugation compared to benzoxazoles .
  • Sulfonic acid in 2-phenylbenzimidazole-5-sulfonic acid provides stronger acidity (pKa ~1) compared to carboxylic acids (pKa ~4–5), affecting solubility and reactivity .

Physicochemical and Application Comparisons

Property/Application This compound 2-Phenylbenzimidazole-5-sulfonic Acid 2-Methylbenzo[d]oxazol-6-amine
Solubility Moderate (carboxylic acid enhances water solubility) High (sulfonic acid group) Low (amine group, hydrophobic substituents)
Acidity pKa ~4–5 (carboxylic acid) pKa ~1 (sulfonic acid) Non-acidic
Reported Applications Not specified UV filter (Ensulizole in sunscreens) Intermediate in drug synthesis

Notable Findings:

  • The sulfonic acid derivative () is commercially utilized in sunscreens due to its UV-absorbing properties, whereas benzoxazole derivatives with acetic acid groups may target different applications, such as enzyme inhibition .
  • Methyl-substituted benzoxazoles () are often intermediates in pharmaceuticals, but the lack of ionizable groups limits their solubility compared to the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenylaminobenzoxazol-6-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted aminobenzoxazole precursors with bromoacetophenone derivatives. A typical procedure involves refluxing ethyl 2-(2-aminothiazol-4-yl)acetate with 2-bromoacetophenone in acetone, followed by basification with NH₄OH and acidification to precipitate the product . Key variables affecting yield include reaction time (8–12 hours), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification often requires recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxazole core and acetic acid side chain (e.g., aromatic protons at δ 7.2–8.1 ppm and methylene protons at δ 3.5–4.0 ppm).
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of acetic acid) and 1600 cm⁻¹ (C=N of benzoxazole) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 297.1 for C₁₅H₁₂N₂O₃) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to minimize byproducts?

  • Methodological Answer : Byproducts like uncyclized intermediates or dimerized species arise from incomplete reaction kinetics. Optimization strategies include:

  • Catalytic Additives : Using p-toluenesulfonic acid (PTSA) to accelerate cyclization.
  • Temperature Control : Maintaining reflux temperatures (70–80°C) to balance reaction rate and side reactions.
  • In-situ Monitoring : Employing TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. What methodologies are recommended for analyzing solvatochromic behavior in this compound derivatives?

  • Methodological Answer : Solvatochromism studies require:

  • Fluorescence Spectroscopy : Measuring emission maxima shifts in solvents of varying polarity (e.g., from hexane to DMSO).
  • Computational Modeling : Density Functional Theory (DFT) calculations to correlate excited-state dipole moments with solvent polarity parameters (e.g., ET30 scale).
  • Empirical Correlations : Using Lippert-Mataga plots to quantify solvent-solute interactions .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (pH, temperature) or impurity profiles. Resolution strategies include:

  • Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Purity Validation : Using HPLC-MS to confirm compound integrity (>98% purity).
  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., phenyl vs. alkyl groups) to isolate bioactive moieties .

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